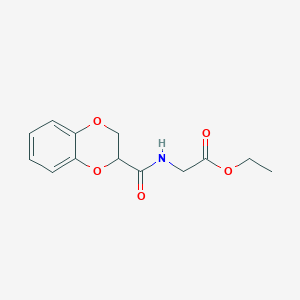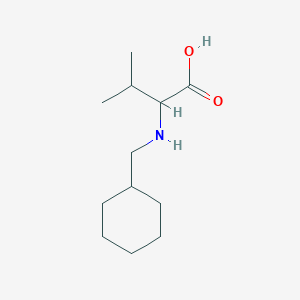
ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with ethyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzodioxane derivatives.
Scientific Research Applications
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacks the glycinate moiety.
Ethyl 1,4-benzodioxan-2-carboxylate: Similar in structure but differs in the functional group attached to the benzodioxane ring.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate is unique due to the presence of both the benzodioxane ring and the glycinate moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetate |
InChI |
InChI=1S/C13H15NO5/c1-2-17-12(15)7-14-13(16)11-8-18-9-5-3-4-6-10(9)19-11/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
JKSQZWGUPHQXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COC2=CC=CC=C2O1 |
solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487309.png)
![1-benzyl-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B12487314.png)
![3-[(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B12487329.png)
![[6-Chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12487330.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12487331.png)
![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B12487333.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12487340.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487357.png)
![Ethyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487364.png)
![3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12487369.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)


![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)
